2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1306604-51-2
VCID: VC2934184
InChI: InChI=1S/C11H9F3N2O2S/c1-6-3-2-4-7-8(6)15-9(19-7)16-10(17)18-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F
Molecular Formula: C11H9F3N2O2S
Molecular Weight: 290.26 g/mol

2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate

CAS No.: 1306604-51-2

Cat. No.: VC2934184

Molecular Formula: C11H9F3N2O2S

Molecular Weight: 290.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate - 1306604-51-2

Specification

CAS No. 1306604-51-2
Molecular Formula C11H9F3N2O2S
Molecular Weight 290.26 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate
Standard InChI InChI=1S/C11H9F3N2O2S/c1-6-3-2-4-7-8(6)15-9(19-7)16-10(17)18-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17)
Standard InChI Key RJXIKZMVDAQPPN-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F

Introduction

Chemical Properties

Molecular Information

Based on structural analysis and comparison with similar compounds, the following properties can be established:

PropertyValueNotes
Molecular FormulaC₁₁H₉F₃N₂O₂SCalculated based on structure
Molecular Weight290.26 g/molCalculated based on atomic weights
IUPAC Name2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamateSystematic nomenclature
Structural ClassificationFluorinated carbamate; Benzothiazole derivativeRelevant chemical classes

This molecular information has been derived by analyzing the structure and comparing it with similar compounds such as 2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate, which has a molecular weight of 316.3 g/mol and the formula C₁₃H₁₁F₃N₂O₂S .

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on related carbamates and benzothiazoles
SolubilityLikely soluble in organic solvents (acetone, DMSO); poor water solubilityTypical of fluorinated carbamates
StabilityRelatively stable under standard conditionsInferred from similar fluorinated compounds
Melting PointLikely between 120-180°CEstimated based on similar compounds

The trifluoroethyl group typically enhances lipophilicity and can influence crystal packing, potentially affecting melting point and solubility characteristics. Similar compounds such as 2,2,2-trifluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide have been analyzed by gas chromatography, suggesting sufficient thermal stability for such analytical methods .

Synthesis and Preparation

Direct Carbamoylation

The most straightforward approach would likely involve the reaction of 2-amino-4-methyl-1,3-benzothiazole with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base:

ReactantsConditionsExpected YieldNotes
2-amino-4-methyl-1,3-benzothiazole + 2,2,2-trifluoroethyl chloroformateBase (e.g., triethylamine), inert atmosphere, 0-25°C, 4-6 hours60-80%Similar to the synthesis of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate

This approach mirrors the typical synthesis of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate, which involves the nucleophilic substitution of the chloroformate by an amine.

Alternative Route Using Isocyanate Intermediates

An alternative approach might involve generating an isocyanate intermediate from 2-amino-4-methyl-1,3-benzothiazole, followed by reaction with 2,2,2-trifluoroethanol:

StepReagentsConditionsNotes
1. Isocyanate formation2-amino-4-methyl-1,3-benzothiazole + triphosgeneTHF, -10°C to room temperatureGenerates the reactive isocyanate intermediate
2. Carbamate formationIsocyanate + 2,2,2-trifluoroethanolCatalyst (e.g., DMAP), room temperature, 8hSimilar to reactions described for UBT synthesis

This methodology is supported by the reported synthesis of related urea benzothiazoles (UBTs), which involve reactions of 2-aminobenzothiazoles with isocyanates in the presence of DMF, TEA, and DMAP .

Purification Methods

Purification would likely follow standard procedures for similar compounds:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable organic solvents

  • Potential use of preparative HPLC for higher purity requirements

Potential ApplicationRationaleRelated Evidence
Enzyme InhibitionCarbamates can act as enzyme inhibitors through carbamoylation of active sitesSimilar to the activity of some carbamate derivatives
Antimicrobial ActivityBenzothiazole derivatives often exhibit antibacterial and antifungal propertiesBased on known activities of benzothiazole compounds
Anticancer ResearchSome benzothiazole-urea derivatives have shown antiproliferative activityCompounds like UBTs have been evaluated against cancer cell lines

The presence of the trifluoroethyl group could enhance the metabolic stability and membrane permeability of the compound, potentially improving its pharmacokinetic profile compared to non-fluorinated analogues. The benzothiazole scaffold is associated with diverse biological activities, making this compound potentially interesting for broad screening programs.

Chemical Research Applications

The compound may also serve as:

  • An intermediate in the synthesis of more complex molecules

  • A model compound for studying structure-activity relationships

  • A reference standard for analytical chemistry

Biological Activity and Research Findings

Biological ActivityPredictionSupporting Evidence
Enzyme InhibitionPossible inhibitory activity against serine proteases or esterasesBased on the reactivity of carbamate functional groups
Antiproliferative ActivityPotential activity against certain cancer cell linesSimilar to some benzothiazole-urea derivatives that have shown activity against SK-Hep-1, MDA-MB-231, and NUGC-3 cell lines
Kinase InhibitionPossible activity against certain kinasesSome benzothiazole derivatives have been investigated for Raf-1 inhibition

It's important to note that these predictions are speculative and would require experimental verification. The actual biological profile would depend on the specific electronic and steric properties conferred by the combination of the 4-methyl-benzothiazole and trifluoroethyl carbamate moieties.

Structure-Activity Relationship Considerations

Several structural features may influence biological activity:

  • The 4-methyl substituent on the benzothiazole ring could affect binding interactions and electron distribution

  • The carbamate linkage provides potential for hydrogen bonding and can act as a metabolically labile group

  • The trifluoroethyl group typically enhances lipophilicity and metabolic stability

Comparing with related compounds, the biological activity might be modulated by these specific structural elements. For instance, the compound 2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate differs in having a phenyl ring with a thiazole substituent rather than a fused benzothiazole system .

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Developing more efficient synthetic routes with higher yields

  • Exploring green chemistry approaches to reduce environmental impact

  • Investigating continuous flow synthesis for potential scale-up

Biological Evaluation

Comprehensive biological screening would be valuable:

  • Broad spectrum antimicrobial testing

  • Enzyme inhibition assays, particularly for serine proteases

  • Cytotoxicity screening against diverse cancer cell lines

  • Kinase inhibition profiling

  • Metabolic stability studies

Structure Modification Studies

Structure-activity relationship studies could include:

  • Varying the position of the methyl group on the benzothiazole ring

  • Replacing the methyl group with other substituents

  • Modifying the trifluoroethyl group to alter lipophilicity

  • Investigating bioisosteric replacements for the carbamate linkage

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